Peptide chemists requiring conformational constraint often face limited options for introducing hydrophilic, cyclic scaffolds without compromising SPPS compatibility. N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid solves this by providing a rigid tetrahydropyran ring with an Fmoc-protected amine, fully compatible with standard Fmoc/tBu SPPS protocols.
- Conformationally restricts peptide backbone to improve metabolic stability and target selectivity.
- Tetrahydropyran ring enhances aqueous solubility (TPSA 84.9 Ų) vs. hydrophobic cyclic analogs.
- Guaranteed ≥97% purity minimizes side reactions and maximizes crude peptide purity in automated synthesis.
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
CAS No.946716-25-2
Cat. No.B1369045
⚠ Attention: For research use only. Not for human or veterinary use.
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid (CAS 946716-25-2), also known as Fmoc-ThpGly-OH, is a specialized, non-natural amino acid derivative . It features a tetrahydropyran (THP) ring as a conformationally constraining scaffold and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is the cornerstone of Fmoc/tBu solid-phase peptide synthesis (SPPS) . This compound serves as a crucial building block for incorporating rigid, cyclic motifs into peptide sequences, thereby modulating their physicochemical properties and biological profiles [1].
[1] NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Future of Peptide Therapeutics: The Role of Novel Building Blocks. Retrieved from https://www.nbinno.com/article/peptide-and-functional-sugar-intermediates/future-peptide-therapeutics-novel-building-blocks-yo View Source
Fmoc-ThpGly-OH Substitution Risks
While numerous Fmoc-protected amino acids are commercially available, they are not interchangeable. The specific chemical identity of the side chain profoundly dictates a peptide's final conformation, stability, and function [1]. For N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, the tetrahydropyran ring provides a unique combination of rigidity and hydrophilicity [2]. Replacing it with an acyclic analog, a different cyclic ether, or a more flexible side chain would fundamentally alter the resulting peptide's backbone conformation, protease susceptibility, and membrane permeability [3]. A simple swap to a compound like Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7) would change the spacer length from a methylene to a carbonyl, drastically affecting the geometry of the residue and potentially disrupting key binding interactions .
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Spacer length mismatch
Replacing the methylene spacer (-CH2-COOH) with a direct carbonyl attachment (analog CAS 285996-72-7) may alter residue geometry and backbone flexibility.
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Hydrophilicity difference
The target compound (XLogP3 ≈ 3.3) is predicted more hydrophilic than the carboxylic acid analog (XLogP3 ≈ 4.1); acylic or less polar substitutes may shift solubility and aggregation behavior.
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H-bond donor count differs
The building block provides 2 H-bond donors vs 1 for the closest constrained analog, potentially modifying peptide secondary structure and target interactions.
[1] NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science. Retrieved from https://www.nbinno.com/article/peptide-and-functional-sugar-intermediates/exploring-applications-tetrahydropyran-amino-acids-peptide-science-yo View Source
[2] Iris Biotech. (n.d.). Fmoc-ThpGly-OH. Retrieved from https://iris-biotech.de/ja/faa8565 View Source
[3] Patents-Review.com. (2008, November 6). Synthesis of carbohydrate-templated amino acids and methods of using same. Retrieved from http://www.patents-review.com/patent/20080275219-Synthesis-of-carbohydrate-templated-amino-acids-and-methods-of-using-same.html View Source
Fmoc-ThpGly-OH Comparative Properties
Enhanced Hydrophilicity and Polar Surface Area
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid exhibits significantly higher predicted hydrophilicity compared to its closest structural analog, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7). The target compound has a calculated XLogP3 value of 3.3 , whereas the carboxylic acid analog has a predicted XLogP3 of 4.1 . This indicates that the target compound is considerably more hydrophilic, which can translate to better aqueous solubility, a critical parameter in both peptide synthesis and in vivo applications.
Hydrophilicity (XLogP3)Computational prediction
Target: 3.3↑ Δ = -0.8Analog: 4.1
May support improved aqueous solubility in SPPS and peptide handling.
Based on calculated XLogP3; experimental solubility data to verify.
A lower LogP value is crucial for improving aqueous solubility and reducing non-specific binding, which can streamline purification and improve the pharmaceutical properties of the final peptide.
Peptide SynthesisMedicinal ChemistryDrug Design
Conformational Flexibility via Methylene Spacer
A key differentiator is the presence of a flexible methylene spacer between the tetrahydropyran ring and the carboxylic acid group. This contrasts with the more rigid Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7), where the carboxyl group is directly attached to the ring. The target compound's spacer ( -CH2- ) provides an additional rotatable bond (6 vs. 4 for the comparator ), allowing for more diverse conformational sampling while the THP ring still provides a defined steric and conformational constraint [1].
Spacer length = 1 atom vs. 0 atoms; Δ Rotatable Bonds = 2
Conditions
Chemical structure analysis
Why This Matters
The extended spacer offers a balance of rigidity and flexibility, enabling fine-tuning of peptide backbone geometry and potentially optimizing interactions with biological targets in ways a more rigid analog cannot.
[1] Patents-Review.com. (2008, November 6). Synthesis of carbohydrate-templated amino acids and methods of using same. Retrieved from http://www.patents-review.com/patent/20080275219-Synthesis-of-carbohydrate-templated-amino-acids-and-methods-of-using-same.html View Source
Distinct Hydrogen Bonding Profile
The compound's hydrogen bonding capacity is a quantifiable differentiator. N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid presents 2 hydrogen bond donors and 5 acceptors , a profile that differs from close analogs. For instance, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7) has 1 donor and 5 acceptors . The additional donor on the target compound arises from the carboxylic acid being further removed from the electron-withdrawing THP ring, which can influence peptide solubility, aggregation propensity, and the formation of secondary structures.
The unique H-bonding profile can be exploited to rationally design peptides with improved solubility, reduced aggregation, or specific intramolecular interactions that stabilize desired conformations.
Peptide SynthesisDrug DesignBiophysical Chemistry
Commercial Availability and High Purity
For procurement decisions, purity and supply are critical. N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid is routinely available from multiple suppliers at a guaranteed purity of ≥97% (HPLC) . While not a biological differentiator, this consistent high purity is a practical advantage over less common building blocks that may be available only at lower purity (e.g., 95%) , which can lead to more side products and lower yields in complex peptide syntheses.
Commercial purityVendor specification
≥ 97% (HPLC)Δ ≥ +2%Less common analogs ~95%
Higher reported purity may support improved synthetic yields and simpler purification.
Verify supplier COA for lot-specific purity values.
Less common Fmoc-building blocks (e.g., some from Leyan)
Quantified Difference
Δ Purity ≥ +2%
Conditions
Vendor specifications
Why This Matters
High starting material purity directly correlates with higher synthetic yields and easier purification, saving both time and resources in research and development.
Procurement of this building block is essential when designing peptide-based drug candidates that require improved metabolic stability and target selectivity [1]. The rigid tetrahydropyran ring constrains the peptide backbone, reducing the number of possible conformations and potentially leading to a more defined bioactive conformation, a concept supported by its use in conformationally restricted peptides [2].
Peptide Lead Solubility Optimization
This compound should be prioritized when a peptide lead exhibits poor aqueous solubility or undesirable lipophilicity [1]. Its predicted XLogP3 of 3.3 [2] and high polar surface area (TPSA) of 84.9 Ų make it a strategic choice to introduce a hydrophilic, cyclic constraint, which can significantly improve solubility and reduce non-specific membrane binding compared to more hydrophobic, cyclic analogs.
Peptidomimetics as Enzyme Inhibitors
In projects aiming to discover new peptidomimetic enzyme inhibitors, this building block is a key reagent [1]. The tetrahydropyran moiety acts as a sugar mimetic [2], which can be crucial for engaging binding pockets that recognize carbohydrates. Its incorporation can be used to explore novel binding interactions and improve the potency and selectivity of lead compounds.
High-Throughput Solid-Phase Peptide Synthesis
For automated or high-throughput SPPS, the guaranteed high purity (≥97%) of this Fmoc-amino acid [1] and its compatibility with standard Fmoc/tBu protocols [2] minimize side reactions and maximize yield. This is a practical and essential consideration for industrial partners and core facilities where consistency and reliability are paramount.
Application
Selection Property
Validation Focus
Conformationally constrained peptide research
Tetrahydropyran ring conformational constraint
Backbone rigidity and metabolic stability in model peptides
Peptide solubility optimization
High predicted hydrophilicity (XLogP3 ≈ 3.3) and polar surface area
Aqueous solubility and aggregation propensity in lead peptides
Peptidomimetic enzyme inhibitor design
Sugar-mimetic tetrahydropyran moiety for binding pocket engagement
Carbohydrate-recognition domain interactions and inhibition profile
High-throughput SPPS
Reported purity ≥97% (HPLC) and standard Fmoc/tBu compatibility
Synthetic yield and side-product minimization in automated synthesis
[1] NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Future of Peptide Therapeutics: The Role of Novel Building Blocks. Retrieved from https://www.nbinno.com/article/peptide-and-functional-sugar-intermediates/future-peptide-therapeutics-novel-building-blocks-yo View Source
[2] Patents-Review.com. (2008, November 6). Synthesis of carbohydrate-templated amino acids and methods of using same. Retrieved from http://www.patents-review.com/patent/20080275219-Synthesis-of-carbohydrate-templated-amino-acids-and-methods-of-using-same.html View Source
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